Superior cGKII Inhibitory Potency: AP C5 vs. AP Series Analogs
AP C5 exhibits the highest cGKII inhibitory potency within the characterized AP compound series, as measured by pIC50. Compared to AP-C4 (pIC50 = 5.2), AP-C2 (pIC50 = 5.2), AP-C6 (pIC50 = 6.5), and AP-C7 (pIC50 = 5.0), AP C5 displays a pIC50 of 7.2, corresponding to a ~100-fold difference in IC50 relative to the least potent analog . This potency ranking is derived from in vitro enzymatic assays measuring inhibition of recombinant human cGKII activity .
| Evidence Dimension | Inhibitory potency (pIC50) against cGKII |
|---|---|
| Target Compound Data | pIC50 = 7.2 (IC50 ≈ 63 nM) |
| Comparator Or Baseline | AP-C4: pIC50 = 5.2; AP-C2: pIC50 = 5.2; AP-C6: pIC50 = 6.5; AP-C7: pIC50 = 5.0 |
| Quantified Difference | ~100-fold higher potency than AP-C7 (pIC50 7.2 vs. 5.0) |
| Conditions | In vitro enzymatic assay using recombinant human cGKII |
Why This Matters
Users requiring maximal cGKII inhibition with minimal compound concentration will find AP C5 to be the most potent tool within the AP series, reducing potential off-target effects associated with higher dosing.
